molecular formula C15H14ClNO3 B11798497 1-(5-(4-Chlorophenyl)isoxazol-3-yl)cyclopentanecarboxylic acid

1-(5-(4-Chlorophenyl)isoxazol-3-yl)cyclopentanecarboxylic acid

Katalognummer: B11798497
Molekulargewicht: 291.73 g/mol
InChI-Schlüssel: CAHLZTFOAXRNAX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-(4-Chlorophenyl)isoxazol-3-yl)cyclopentanecarboxylic acid is a chemical compound with the molecular formula C15H14ClNO3 It is characterized by the presence of an isoxazole ring, a chlorophenyl group, and a cyclopentanecarboxylic acid moiety

Vorbereitungsmethoden

The synthesis of 1-(5-(4-Chlorophenyl)isoxazol-3-yl)cyclopentanecarboxylic acid typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a (3+2) cycloaddition reaction between nitrile oxides and alkynes.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through electrophilic aromatic substitution reactions, where a chlorine atom is added to the phenyl ring.

    Cyclopentanecarboxylic Acid Formation: The cyclopentanecarboxylic acid moiety can be synthesized through various organic reactions, including the oxidation of cyclopentane derivatives.

Industrial production methods may involve optimizing these synthetic routes to ensure high yield and purity, often using metal-free synthetic routes to reduce costs and environmental impact .

Analyse Chemischer Reaktionen

1-(5-(4-Chlorophenyl)isoxazol-3-yl)cyclopentanecarboxylic acid undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized to form various oxidized derivatives, often using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reagents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

    Hydrolysis: The ester or amide derivatives of the compound can be hydrolyzed to form the corresponding carboxylic acids and alcohols or amines.

Common reagents and conditions used in these reactions include strong acids or bases, metal catalysts, and various organic solvents. The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

1-(5-(4-Chlorophenyl)isoxazol-3-yl)cyclopentanecarboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(5-(4-Chlorophenyl)isoxazol-3-yl)cyclopentanecarboxylic acid involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

1-(5-(4-Chlorophenyl)isoxazol-3-yl)cyclopentanecarboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C15H14ClNO3

Molekulargewicht

291.73 g/mol

IUPAC-Name

1-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]cyclopentane-1-carboxylic acid

InChI

InChI=1S/C15H14ClNO3/c16-11-5-3-10(4-6-11)12-9-13(17-20-12)15(14(18)19)7-1-2-8-15/h3-6,9H,1-2,7-8H2,(H,18,19)

InChI-Schlüssel

CAHLZTFOAXRNAX-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)(C2=NOC(=C2)C3=CC=C(C=C3)Cl)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.